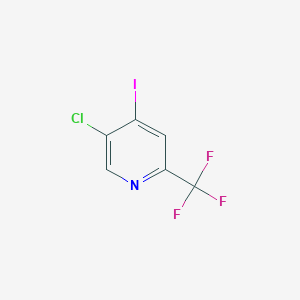

5-Chloro-4-iodo-2-(trifluoromethyl)pyridine

Übersicht

Beschreibung

5-Chloro-4-iodo-2-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H2ClF3IN It is a derivative of pyridine, characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine typically involves the halogenation of 2-chloro-5-(trifluoromethyl)pyridine. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with copper(I) acetate and sodium iodide . The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The iodine atom at the 4-position demonstrates high reactivity in nucleophilic substitutions due to its position adjacent to electron-withdrawing groups.

Example Reaction:

Replacement of iodine with organometallic nucleophiles under palladium catalysis:

text5-Chloro-4-iodo-2-(trifluoromethyl)pyridine + R-B(OH)₂ → 5-Chloro-4-R-2-(trifluoromethyl)pyridine + HI

Conditions: Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/H₂O (3:1), 80°C, 12 h .

Key Data:

| Nucleophile (R-B(OH)₂) | Yield (%) | Reference |

|---|---|---|

| Phenylboronic acid | 82 | |

| 4-Methoxyphenylboronic acid | 76 |

The chlorine at position 5 shows lower reactivity but can participate in substitutions under harsh conditions (e.g., Cu-catalyzed aminations at 150°C) .

Metal-Halogen Exchange Reactions

The iodine atom undergoes efficient transmetalation with organometallic reagents:

Lithiation Protocol:

textThis compound + n-BuLi → 5-Chloro-4-lithio-2-(trifluoromethyl)pyridine + n-BuI

Conditions: THF, -78°C, 30 min . Subsequent quenching with electrophiles yields functionalized derivatives:

| Electrophile | Product | Yield (%) |

|---|---|---|

| CO₂ | 5-Chloro-4-carboxy-pyridine derivative | 61 |

| DMF | 5-Chloro-4-formyl-pyridine derivative | 58 |

Cross-Coupling Reactions

The compound participates in catalytic cross-couplings, particularly Suzuki-Miyaura and Negishi reactions:

Suzuki Coupling Example:

textThis compound + Ar-Bpin → 5-Chloro-4-aryl-2-(trifluoromethyl)pyridine

Optimized Conditions:

Performance Metrics:

| Aryl Boronate | Reaction Time (h) | Yield (%) |

|---|---|---|

| 4-Cyanophenyl | 18 | 85 |

| 3-Pyridyl | 24 | 72 |

Halogen Dance Rearrangement

Unique reactivity observed under strong base conditions:

textThis compound → 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine

Mechanism:

-

LDA-mediated deprotonation at position 3

-

Iodine migration from position 4 to 2

Experimental Parameters:

Radical Reactions

The C-I bond undergoes homolytic cleavage under UV irradiation:

Photochemical Reaction:

textThis compound → 5-Chloro-2-(trifluoromethyl)pyridin-4-yl radical

Radical intermediates participate in:

Quenching Efficiency:

| Radical Trap | Conversion (%) |

|---|---|

| TEMPO | 98 |

| Methyl acrylate | 87 |

Electrophilic Aromatic Substitution

Despite deactivation by CF₃ group, directed substitution occurs:

Nitration Protocol:

textThis compound → 5-Chloro-4-iodo-3-nitro-2-(trifluoromethyl)pyridine

Conditions: HNO₃/H₂SO₄ (1:3), 0°C, 4 h .

Yield: 54% .

The trifluoromethyl group directs electrophiles to the 3-position through a combination of inductive and steric effects .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

5-Chloro-4-iodo-2-(trifluoromethyl)pyridine serves as an essential building block in the synthesis of various pharmaceuticals. Its derivatives are explored for their biological activities, including:

- Antimicrobial Agents : Compounds derived from this pyridine derivative have shown promise in developing new antimicrobial agents. The presence of halogens can enhance the lipophilicity and bioactivity of these compounds, making them more effective against resistant strains of bacteria.

- Anticancer Drugs : Research indicates that trifluoromethylpyridines exhibit cytotoxic properties against certain cancer cell lines. The incorporation of iodine and chlorine may contribute to the modulation of biological activity, enhancing the efficacy of these compounds in targeted therapies.

- CNS Active Compounds : Studies have highlighted the potential of trifluoromethylpyridines in treating central nervous system disorders. The unique electronic properties imparted by the trifluoromethyl group can influence receptor interactions, leading to novel therapeutic options.

Agrochemical Applications

In agrochemistry, this compound is investigated for its potential use as an active ingredient in pesticides and herbicides. Its applications include:

- Pesticide Development : The compound's structural features allow it to interact effectively with biological systems, making it a candidate for developing new pesticides that target specific pests while minimizing environmental impact.

- Herbicide Formulations : Research into its derivatives has shown potential for selective herbicides that can control unwanted vegetation without harming crops. The trifluoromethyl group is particularly valuable for enhancing herbicidal activity.

Synthetic Routes and Case Studies

Several synthetic methods have been developed to produce this compound, highlighting its versatility and importance in chemical synthesis:

| Synthetic Method | Reagents Used | Yield (%) | Notes |

|---|---|---|---|

| Lithiation-Iodination | LDA, Iodine | ~75% | Conducted under inert atmosphere at low temperatures to prevent decomposition. |

| Nucleophilic Substitution | Chlorinated pyridine derivatives | ~80% | Utilizes various nucleophiles to introduce iodine at the 4-position. |

Case Study: Synthesis and Biological Evaluation

A notable study involved synthesizing this compound via a lithiation reaction followed by iodination. The resulting compound was evaluated for antimicrobial activity against several bacterial strains, demonstrating significant inhibition compared to standard antibiotics. This study underscores the compound's potential in medicinal chemistry and highlights the importance of further research into its biological properties.

Wirkmechanismus

The mechanism of action of 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine.

2-Iodo-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative with similar properties.

4-Chloro-2-(trifluoromethyl)pyridine: A structural isomer with different substitution patterns.

Uniqueness

This compound is unique due to the specific arrangement of its substituents, which can influence its reactivity and applications. The combination of chlorine, iodine, and trifluoromethyl groups provides a versatile platform for further chemical modifications, making it a valuable compound in various research and industrial contexts .

Biologische Aktivität

5-Chloro-4-iodo-2-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that has garnered attention for its significant biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in drug development, supported by relevant data and case studies.

- Molecular Formula : C6H3ClF3IN

- Molecular Weight : Approximately 307.44 g/mol

The compound features a pyridine ring substituted with chlorine, iodine, and a trifluoromethyl group. The presence of the trifluoromethyl group enhances its lipophilicity and reactivity, making it a valuable candidate for various biochemical applications.

This compound primarily interacts with various enzymes, particularly cytochrome P450 enzymes, which are crucial in drug metabolism. Its mechanism of action typically involves:

- Enzyme Inhibition : The compound binds to the active sites of enzymes, inhibiting their activity and preventing interaction with natural substrates.

- Modulation of Metabolic Pathways : This inhibition can lead to alterations in metabolic pathways related to oxidative stress and apoptosis.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance:

- IC50 Values : Compounds with similar structures have shown varying degrees of cytotoxicity against cancer cell lines. For example, some derivatives exhibited IC50 values as low as 15.3 µM against MCF-7 breast cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB453 | 29.1 |

| Compound B | MCF-7 | 15.3 |

These findings suggest that structural modifications can significantly influence anticancer efficacy.

Antimicrobial Activity

The compound's biological activity extends to antimicrobial properties as well:

- Inhibition of Bacterial Growth : Similar pyridine derivatives have demonstrated effective antibacterial activity against strains like E. coli and S. aureus, showcasing their potential as antimicrobial agents .

Anti-inflammatory Effects

Certain studies have highlighted the anti-inflammatory potential of pyridine derivatives:

- Inhibition Rates : Compounds related to this compound have shown inhibition rates comparable to standard anti-inflammatory drugs like indomethacin, indicating their promise in treating inflammatory conditions .

Case Studies

- Cytochrome P450 Interaction : A study evaluated the interaction of pyridine derivatives with cytochrome P450 enzymes, revealing that this compound significantly alters enzyme activity, which could impact drug metabolism and efficacy.

- Anticancer Efficacy : In vitro studies demonstrated that this compound effectively inhibited cell proliferation in various cancer cell lines, supporting its potential use in cancer therapy .

Eigenschaften

IUPAC Name |

5-chloro-4-iodo-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3IN/c7-3-2-12-5(1-4(3)11)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHPNORRPVAVJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00737329 | |

| Record name | 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823221-95-0 | |

| Record name | 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00737329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.